molecular formula C14H11FO3 B1440574 3-(5-Fluoro-2-methoxyphenyl)benzoic acid CAS No. 376592-43-7

3-(5-Fluoro-2-methoxyphenyl)benzoic acid

Cat. No.: B1440574
CAS No.: 376592-43-7
M. Wt: 246.23 g/mol
InChI Key: XQQAQLGWHVTMBZ-UHFFFAOYSA-N
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Description

“3-(5-Fluoro-2-methoxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 376592-43-7. It has a molecular weight of 246.24 and its IUPAC name is 3’-fluoro-6’-methoxy [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H11FO3/c1-18-13-6-5-11(15)8-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) and the InChI key is XQQAQLGWHVTMBZ-UHFFFAOYSA-N .

Scientific Research Applications

Synthetic Chemistry and Materials Science

  • Synthesis of Novel Compounds : Research has focused on synthesizing new chemical entities derived from fluoro-methoxyphenyl benzoic acid compounds. These efforts include the development of phenyl ether derivatives with potential antioxidant activity, as seen in studies of marine-derived fungus products (Xu et al., 2017).

  • Fluorinated Compounds Synthesis : The synthesis of mono- and difluoronaphthoic acids, where fluoro-methoxyphenyl benzoic acid derivatives may serve as intermediates or structural inspirations, showcases applications in developing biologically active compounds with enhanced properties (Tagat et al., 2002).

  • Molecular Probes : Derivatives are used in creating fluorescent probes for sensing pH and metal cations, highlighting the utility in biochemical and environmental monitoring applications (Tanaka et al., 2001).

  • Material Science : The compound's derivatives have been explored in the synthesis of materials such as lanthanide coordination compounds for luminescent properties investigations. This research indicates potential applications in optoelectronic devices and sensors (Sivakumar et al., 2010).

Pharmaceutical and Biological Research

  • Pharmacological Studies : Derivatives of fluoro-methoxyphenyl benzoic acid have been synthesized and evaluated for their pharmacological activities, including antimicrobial and anti-inflammatory properties. This underscores the compound's relevance in drug discovery and development processes (Bhat et al., 2016).

  • Antibacterial Agents : Novel synthesis methods have led to fluorine-containing compounds with promising antibacterial activities, showcasing the potential of fluoro-methoxyphenyl benzoic acid derivatives in addressing microbial resistance (Holla et al., 2003).

  • Neurological Research : Compounds structurally related to fluoro-methoxyphenyl benzoic acid have been utilized in the study of Alzheimer's disease, demonstrating their utility in developing diagnostic tools and therapeutic agents (Kepe et al., 2006).

Safety and Hazards

While specific safety data for “3-(5-Fluoro-2-methoxyphenyl)benzoic acid” is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-6-5-11(15)8-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQAQLGWHVTMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680822
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376592-43-7
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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